N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)acetamide
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Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound characterized by its unique structure, combining the isoquinoline and thiophene moieties. The integration of these functional groups suggests the compound's potential in various scientific domains due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)acetamide generally involves multi-step organic reactions. A typical synthetic route may start with the preparation of 3,4-dihydroisoquinoline. This could be achieved through a Pictet-Spengler reaction, followed by the introduction of the thiophene group via a Suzuki-Miyaura cross-coupling reaction. The final step typically involves the acylation of the compound to form the acetamide group under controlled conditions, using reagents like acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Scaling up for industrial production involves optimizing each reaction step to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and minimizing side reactions. The utilization of automated systems can enhance reproducibility and efficiency in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of N-oxide derivatives.
Reduction: : Reduction reactions, such as hydrogenation, can be performed using catalysts like palladium on carbon to yield the fully saturated amine derivatives.
Substitution: : The compound is also amenable to various substitution reactions, often carried out in the presence of electrophiles or nucleophiles, depending on the desired modification.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, under acidic or neutral conditions.
Reduction: : Hydrogen gas, palladium on carbon catalyst.
Substitution: : Various alkyl halides, under conditions like reflux with an appropriate base.
Major Products Formed
Oxidation: : N-oxide derivatives.
Reduction: : Saturated amine derivatives.
Substitution: : Various alkyl-substituted derivatives.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)acetamide finds applications across several scientific fields:
Chemistry: : As an intermediate in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: : Investigated for its potential as a bioactive compound, possibly exhibiting anti-inflammatory or anti-cancer properties.
Medicine: : Could be studied for drug development, targeting specific pathways or receptors in disease treatment.
Industry: : Utilized in the production of specialized materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)acetamide exerts its effects often involves interactions with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The compound's isoquinoline and thiophene components allow for unique interactions with biological pathways, influencing processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Unique Attributes
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)acetamide stands out due to the combination of its structural components, which are less commonly found together. The presence of both isoquinoline and thiophene groups imparts distinct electronic and steric properties, potentially leading to unique biological activities.
Similar Compounds
N-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide: : Lacks the thiophene group, leading to different chemical and biological properties.
Thiophene-2-ethylamine: : Similar in containing the thiophene moiety but lacks the isoquinoline component.
Isoquinoline-2-carboxamide: : Shares the isoquinoline structure but differs significantly in other functional groups.
This compound’s combination of structural features and potential versatility in research applications makes it a compound of significant interest across multiple scientific disciplines.
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)acetamide, a compound with significant biological interest, has been the subject of various studies focusing on its pharmacological properties. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula: C23H24N2O2S
Molecular Weight: 376.5 g/mol
CAS Number: 898452-61-4
The compound features a unique combination of a dihydroisoquinoline moiety and a thiophene ring, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition: It is believed to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Receptor Modulation: The compound may bind to specific receptors, altering their activity and influencing cellular signaling pathways.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, derivatives containing thiophene rings have shown significant free radical scavenging abilities. The antioxidant activity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), where the compound's ability to neutralize free radicals is measured.
Compound | % Inhibition at 100 µM |
---|---|
This compound | TBD (To be determined in future studies) |
Standard (Ascorbic Acid) | 64.7% |
Antibacterial Activity
The antibacterial potential of related compounds has been evaluated against various bacterial strains. Preliminary studies suggest that the incorporation of thiophene enhances antibacterial activity against both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Diameter of Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | TBD |
This compound | S. aureus | TBD |
Case Studies
Several studies have focused on the synthesis and evaluation of biological activities of compounds similar to this compound:
-
Study on Antioxidant Properties : A study demonstrated that derivatives with thiophene rings exhibited up to 56.9% inhibition in free radical scavenging assays compared to standard antioxidants.
"The introduction of polar functional groups significantly enhances the antioxidant capacity of thiophene derivatives" .
-
Antibacterial Evaluation : Another research effort revealed that compounds with similar structures showed promising antibacterial activity against E. coli and S. aureus, indicating potential for therapeutic applications in treating bacterial infections.
"Compounds with carboxamide groups demonstrated superior antibacterial properties compared to their nitrile counterparts" .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(20)18-11-16(17-7-4-10-21-17)19-9-8-14-5-2-3-6-15(14)12-19/h2-7,10,16H,8-9,11-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGJCGZMPPASEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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